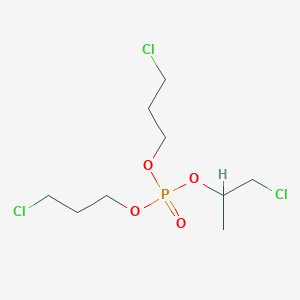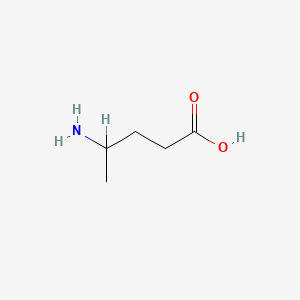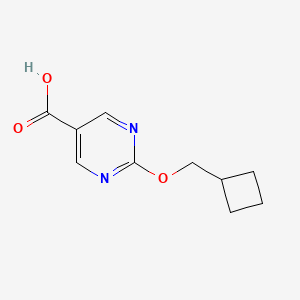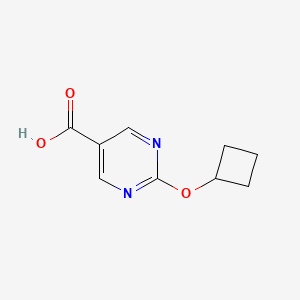![molecular formula C8H15N3O B3032368 2-cyano-N-[3-(dimethylamino)propyl]acetamide CAS No. 15029-09-1](/img/structure/B3032368.png)
2-cyano-N-[3-(dimethylamino)propyl]acetamide
Descripción general
Descripción
2-cyano-N-[3-(dimethylamino)propyl]acetamide is a chemical compound that is part of a broader class of cyanoacetamide derivatives. These compounds are of interest in organic chemistry due to their potential applications in the synthesis of various heterocyclic compounds. The structure of this compound suggests that it contains a cyano group (-CN) and a dimethylamino group attached to a propyl chain, which is further linked to an acetamide moiety.
Synthesis Analysis
The synthesis of related cyanoacetamide derivatives has been explored in several studies. For instance, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions can lead to the formation of chromene derivatives, which can further rearrange into benzofuranone derivatives . Another study describes the condensation of cyanothioacetamide with N,N-dimethylformamide dimethyl acetal to create a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which can be used to synthesize ethyl nicotinates and nicotinonitriles . These methods highlight the versatility of cyanoacetamide derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a related compound, was determined using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Cyanoacetamide derivatives participate in a variety of chemical reactions. The reaction of 2-dimethylaminomethylidene-1,3-diketones with the anion of cyanoacetamide can yield 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones . This demonstrates the reactivity of the cyanoacetamide moiety in nucleophilic addition reactions, which is a common pathway for constructing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives can be quite diverse. For instance, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry . Thermal properties can also be investigated using techniques like TG-DTA, which provide insights into the stability and decomposition patterns of these compounds .
Aplicaciones Científicas De Investigación
Antitumor Activity
2-cyano-N-[3-(dimethylamino)propyl]acetamide derivatives have demonstrated significant potential in antitumor activities. For instance, a study synthesized novel pyrimidiopyrazole derivatives from 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, exhibiting outstanding in vitro antitumor activity against the HepG2 cell line (Fahim et al., 2019).
Development of Dynamin GTPase Inhibitors
Focused library development of 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide identified the tertiary dimethylamino-propyl moiety as critical for inhibition of dynamin GTPase, an essential enzyme in the endocytosis process. This compound exhibited increased potency against dynamin I and II, both in vitro and in cells (Gordon et al., 2013).
Fluorescent Probes for Carbonyl Compounds
This compound derivatives have been used to develop fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. This application is significant for environmental monitoring and analysis (Houdier et al., 2000).
Organic Synthesis Applications
This compound serves as a reagent in the synthesis of various organic compounds. For example, its condensation with N, N-dimethylformamide dimethyl acetal led to the formation of a new reagent for the synthesis of ethyl nicotinates and nicotinonitriles (Dyachenko, 2019).
Molecular Imprinted Polymers
The compound has been used in the enhancement of molecular imprinted polymers, serving as a template for preparing paper sheets with improved tensile strength and antimicrobial activities. This application is crucial in materials science and bioengineering (Fahim & Abu-El Magd, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyano-N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11(2)7-3-6-10-8(12)4-5-9/h3-4,6-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXJGJIUAZLLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407881 | |
| Record name | 2-cyano-N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15029-09-1 | |
| Record name | 2-cyano-N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)


![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)





